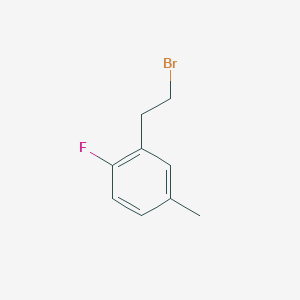

2-(2-Bromoethyl)-1-fluoro-4-methylbenzene

Description

Historical Trajectories and Evolution of Synthetic Strategies for Substituted Benzenes

The synthesis of substituted benzenes has a rich history, evolving from early electrophilic aromatic substitution reactions on simple benzene (B151609) derivatives to highly sophisticated and regioselective methods. fiveable.me Initially, the synthesis of polysubstituted benzenes was often challenging, relying on the inherent directing effects of the substituents already present on the ring, which did not always lead to the desired isomer. libretexts.orgkhanacademy.org

The advent of modern synthetic methodologies has revolutionized this area. Key developments include:

Directed Ortho-Metalation (DoM): This strategy allows for the functionalization of the position ortho to a directing group, providing access to substitution patterns not achievable through classical electrophilic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

C-H Activation/Functionalization: More recent strategies focus on the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical and efficient approach to synthesizing substituted aromatics. asianscientist.com

These advancements have enabled the programmed and predictable synthesis of complex, multi-substituted benzene derivatives, which was previously a significant challenge. asianscientist.com

Significance of the Fluoro and Bromoethyl Substituents in Modulating Aromatic Reactivity and Selectivity

The specific substituents on 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene—a fluoro group and a bromoethyl group—impart distinct chemical properties to the molecule.

Fluoro Substituent: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). researchgate.net This duality makes the reactivity of fluorinated aromatics unique. acs.org The strong inductive effect deactivates the ring towards electrophilic aromatic substitution compared to benzene, yet the resonance effect still directs incoming electrophiles to the ortho and para positions. researchgate.netacs.org Furthermore, the presence of fluorine can significantly alter the metabolic stability and lipophilicity of a molecule, a property often exploited in medicinal chemistry. researchgate.net

Bromoethyl Substituent: The 2-bromoethyl side chain provides a primary alkyl halide functionality. This group is susceptible to a range of reactions, most notably nucleophilic substitution (SN2) and elimination (E2) reactions. bloomtechz.comfiveable.me The bromine atom is a good leaving group, allowing for the introduction of various nucleophiles such as cyanides, azides, amines, and alkoxides to extend the carbon chain or introduce new functional groups. bloomtechz.compearson.com This side chain can also participate in the formation of Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. bloomtechz.com

Overview of Current Research Trends and Academic Interest Surrounding Brominated and Fluorinated Organic Compounds

Brominated and fluorinated organic compounds are the subject of intense academic and industrial research due to their wide-ranging applications and unique properties.

Fluorinated Compounds: There is a significant and growing interest in organofluorine chemistry, particularly in the pharmaceutical and agrochemical industries. researchgate.net The introduction of fluorine can enhance biological activity, improve metabolic stability, and increase binding affinity to target enzymes. Research focuses on developing new and selective fluorination methods to access novel fluorinated molecules. researchgate.net

Brominated Compounds: Brominated organic compounds are crucial intermediates in organic synthesis. datapdf.comsci-hub.se They are widely used in the production of flame retardants, although environmental concerns have led to research into more sustainable alternatives. nih.govmdpi.com In academic research, bromo-organic compounds remain essential building blocks for complex molecule synthesis due to the versatile reactivity of the carbon-bromine bond. datapdf.comsci-hub.se

The study of molecules containing both fluorine and bromine is of interest as it allows for orthogonal reactivity, where the aromatic ring and the alkyl side chain can be functionalized independently under different reaction conditions.

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic inquiry into this compound would aim to elucidate its specific chemical reactivity and explore its potential as a building block in targeted synthetic applications. The primary objectives would include:

Development of Efficient Synthetic Routes: Investigating various synthetic pathways to produce this compound with high yield and purity.

Mapping its Reactivity: Systematically studying the reactivity of the aromatic ring (electrophilic and nucleophilic substitution) and the bromoethyl side chain (substitution and elimination) to understand the interplay between the different functional groups.

Exploring Synthetic Applications: Utilizing the compound as a key intermediate in the synthesis of more complex target molecules, potentially for applications in medicinal chemistry or materials science.

Characterization of Physicochemical Properties: A thorough analysis of its spectroscopic and physical properties to build a comprehensive chemical profile.

Such a study would contribute to the fundamental understanding of polysubstituted halogenated aromatics and could unlock new avenues for the synthesis of novel organic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-fluoro-4-methylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6H,4-5H2,1H3 |

InChI Key |

LCSPQWHZTFZJQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Bromoethyl 1 Fluoro 4 Methylbenzene

Strategic Precursor Selection and Design of Convergent and Linear Synthetic Routes

The design of a synthetic route for a trisubstituted benzene (B151609) derivative like 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene hinges on the selection of an appropriate starting material and the sequence of functional group introductions. The relative positions of the methyl, fluoro, and bromoethyl groups (1, 2, and 4 positions) dictate the synthetic strategy, which can be either linear or convergent.

A linear synthesis would involve the sequential modification of a single precursor, such as toluene (B28343) or 4-fluorotoluene (B1294773). In contrast, a convergent approach would involve preparing two complex fragments separately before combining them in a final step, which can be more efficient for complex targets. The choice of precursor is critical as the directing effects of the existing substituents will control the position of subsequent functionalizations.

Regioselective Functionalization of Toluene Derivatives as Starting Materials

Toluene and its derivatives are common and cost-effective starting materials for the synthesis of substituted aromatic compounds. The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. pearson.com This inherent directing effect is fundamental to achieving the desired 1,2,4-substitution pattern.

For instance, starting with toluene, an initial electrophilic substitution will yield a mixture of ortho and para products. To achieve the specific substitution pattern of the target molecule, the order of reactions must be carefully considered. For example, Friedel-Crafts acylation of toluene would yield predominantly p-methylacetophenone, setting the stage for subsequent modifications. The directing effects of multiple substituents must be considered additively to predict the outcome of further substitutions. youtube.com

Plausible Synthetic Route Starting from Toluene:

A potential linear sequence could begin with 4-fluorotoluene, which is commercially available. The fluorine atom is a weak deactivator but is also ortho-, para-directing. The methyl group is an ortho-, para-director as well. Therefore, subsequent electrophilic substitution on 4-fluorotoluene will be directed to the positions ortho to the methyl group (position 3) and ortho to the fluorine atom (position 5), and the position para to the fluorine (which is already occupied by the methyl group). Introducing the ethyl group precursor at the 2-position requires overcoming these natural directing effects, often necessitating more advanced strategies like directed metalation.

Introduction of the Fluoro Moiety via Electrophilic or Nucleophilic Fluorination Approaches

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, broadly categorized as electrophilic or nucleophilic fluorination. alfa-chemistry.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with a source of "electrophilic" fluorine. wikipedia.org Modern reagents, often containing a nitrogen-fluorine (N-F) bond, are preferred for their stability and safety.

Reagents: Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.gov

Application: An appropriately substituted toluene derivative, for example, 2-ethyl-4-methylphenol, could be subjected to electrophilic fluorination. The hydroxyl group is a strong activating and directing group, facilitating fluorination at the ortho position. The resulting fluorinated phenol (B47542) could then be deoxygenated.

Nucleophilic Fluorination: This method typically involves the displacement of a leaving group by a fluoride (B91410) anion. harvard.edu

Balz-Schiemann Reaction: A classic method for introducing fluorine is the Balz-Schiemann reaction. This involves the diazotization of an aromatic amine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6), followed by thermal decomposition of the resulting diazonium salt to yield the aryl fluoride. A plausible precursor for this route would be 2-ethyl-4-methylaniline.

Halogen Exchange (Halex Process): In some cases, a chlorine or bromine atom on an activated aromatic ring can be displaced by fluoride using sources like potassium fluoride (KF). This process usually requires high temperatures and electron-withdrawing groups on the ring to facilitate the nucleophilic aromatic substitution (SNAr) mechanism. harvard.edu

| Fluorination Method | Reagent Example | Precursor Example | Key Features |

| Electrophilic | Selectfluor® | 2-ethyl-4-methylphenol | Works well with electron-rich arenes. |

| Nucleophilic (Balz-Schiemann) | NaNO₂, HBF₄ | 2-ethyl-4-methylaniline | Versatile method starting from anilines. |

| Nucleophilic (Halex) | KF, Crown Ether | 2-chloro-1-ethyl-4-methylbenzene | Requires activated substrates, often with electron-withdrawing groups. |

Installation of the Bromoethyl Chain Through Alkylation, Halogenation, or Grignard-Based Reactions

Several strategies exist for introducing the 2-bromoethyl side chain onto the fluorinated toluene core.

Friedel-Crafts Acylation followed by Reduction and Bromination: This is a reliable multi-step method to build the side chain. wikipedia.orgmasterorganicchemistry.com

Acylation: 4-Fluorotoluene can be acylated with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-acetyl-1-fluoro-4-methylbenzene. organic-chemistry.orglibretexts.org

Reduction: The resulting ketone is then reduced to an alcohol, for example, using sodium borohydride (B1222165) (NaBH₄).

Bromination: The alcohol is subsequently converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Grignard-Based Reactions: Organometallic reagents provide a powerful route for C-C bond formation. mnstate.eduresearchgate.net

Grignard Reagent Formation: A suitable aryl halide, such as 2-bromo-1-fluoro-4-methylbenzene, can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. bloomtechz.com

Reaction with Ethylene (B1197577) Oxide: The Grignard reagent can then be reacted with ethylene oxide. This reaction opens the epoxide ring to form a 2-hydroxyethyl group attached to the aromatic ring. masterorganicchemistry.com

Conversion to Bromide: The resulting primary alcohol, 2-(2-hydroxyethyl)-1-fluoro-4-methylbenzene, is then converted to the final product using a standard brominating agent (e.g., PBr₃).

Employment of ortho-Directed Metalation Strategies for Specific Substitution Patterns

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, overriding the inherent directing effects of substituents. wikipedia.orguwindsor.ca The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org

For the synthesis of this compound, one could start with 4-fluorotoluene. While fluorine itself is a weak DMG, its directing effect can be utilized under specific conditions. researchgate.net A more robust strategy might involve a stronger DMG.

A potential DoM strategy:

Precursor Selection: Start with a precursor bearing a potent DMG, such as an amide or an O-carbamate, at a position that will ultimately be removed or converted. For example, starting with 4-fluoro-3-methylbenzoic acid, the carboxylic acid can be converted to a strong DMG like a N,N-diethylamide.

Directed Lithiation: Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) would direct lithiation to the position ortho to the amide, which is the desired 2-position.

Electrophilic Quench: The resulting aryllithium species can be quenched with an electrophile like ethylene oxide to install the 2-hydroxyethyl group.

Functional Group Manipulation: Subsequent bromination of the alcohol and conversion of the amide directing group back to a methyl group would complete the synthesis.

Optimized Reaction Conditions and Catalytic Systems for Efficient Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity.

Application of Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are particularly valuable for constructing the carbon skeleton of the target molecule.

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. mdpi.comresearchgate.net It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govresearchgate.net

Strategy: A plausible route involves the coupling of (3-fluoro-4-methylphenyl)boronic acid with a vinyl partner like vinyl bromide, catalyzed by a palladium complex. The resulting 4-fluoro-3-methylstyrene could then be subjected to hydrobromination to install the bromoethyl group. Alternatively, 2-bromo-1-fluoro-4-methylbenzene could be coupled with a vinylboronic ester.

Typical Conditions: The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₃PO₄), and a solvent system like toluene or dioxane. organic-synthesis.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org

Strategy: 2-Bromo-1-fluoro-4-methylbenzene could be coupled with ethylene or an ethylene surrogate (like ethyl acrylate) in the presence of a palladium catalyst. mdpi.comdntb.gov.ua If ethyl acrylate (B77674) is used, the resulting cinnamate (B1238496) ester would require subsequent reduction of both the ester and the double bond, followed by conversion of the resulting alcohol to the bromide.

Typical Conditions: Common catalysts include Pd(OAc)₂ with phosphine (B1218219) ligands. A base, such as triethylamine (B128534) or sodium acetate, is required to neutralize the HX produced during the reaction. mdpi.com

| Cross-Coupling Reaction | Coupling Partners | Catalyst/Reagents Example | Key Features |

| Suzuki-Miyaura | Arylboronic acid + Vinyl halide | Pd(PPh₃)₄, Na₂CO₃, Toluene | Mild conditions, high functional group tolerance. |

| Heck | Aryl halide + Alkene | Pd(OAc)₂, PPh₃, Et₃N | Forms a new C-C bond and a C=C double bond. |

Utilization of Radical Methodologies for Selective Bromination of Alkyl Chains

The introduction of a bromine atom onto the ethyl side chain of a precursor molecule, such as 2-ethyl-1-fluoro-4-methylbenzene, is most effectively and selectively achieved through a free-radical halogenation pathway. This approach is highly chemoselective for the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.comuomustansiriyah.edu.iq

The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). libretexts.orgcambridgescholars.com NBS serves as a source of a low concentration of molecular bromine (Br₂) and bromine radicals (Br•), which is crucial for favoring side-chain substitution over electrophilic addition to the aromatic ring. youtube.com The reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). uomustansiriyah.edu.iq

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., light) cleaves the N-Br bond in NBS or a molecule of Br₂ to generate the initial bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This step is the rate-determining step and is favored at the benzylic position due to the lower bond dissociation energy of the benzylic C-H bond. chemistrysteps.com The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, 2-(1-bromoethyl)-1-fluoro-4-methylbenzene, and another bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

While the primary product of benzylic bromination is the 1-bromoethyl derivative, subsequent reactions or alternative radical pathways can lead to the formation of the terminal bromide, this compound, though this is a less common outcome for direct benzylic bromination. Selective synthesis of the terminal bromide often requires a different starting material, such as an alcohol, which is then converted to the bromide. However, radical conditions are paramount for any selective bromination of the alkyl chain.

| Brominating Agent | Initiator | Typical Solvent | Selectivity | Key Features |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (e.g., AIBN) | Carbon tetrachloride (CCl₄), Cyclohexane | High for benzylic position | Maintains a low Br₂ concentration, suppressing ring bromination. youtube.comlibretexts.org |

| Molecular Bromine (Br₂) | Light (hν) | Non-polar solvents | Moderate; risk of ring bromination | Requires careful control of conditions to ensure radical pathway dominates. mnstate.edu |

| Tetrabutylammonium tribromide (TBATB) | Thermal / Microwave | Solvent-free | Good regioselectivity | Considered a greener alternative to molecular bromine. acgpubs.orgresearchgate.net |

Exploration of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. Key areas of exploration for the synthesis of this compound include the use of solvent-free conditions and biocatalysis.

Solvent-Free Synthesis: A significant source of chemical waste is the use of volatile organic solvents. Performing reactions under solvent-free conditions can lead to higher reaction efficiency, reduced pollution, and lower costs. ijrpr.com For the bromination step, solvent-free methodologies have been developed using solid brominating agents, such as organic ammonium (B1175870) tribromides, under thermal or microwave-assisted conditions. acgpubs.orgresearchgate.net Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often cleaner product formation. researchgate.net Another approach involves the in situ generation of molecular bromine from less hazardous salts like sodium bromide (NaBr) and an oxidizing agent, which can also be performed without a solvent. researchgate.net

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, aqueous conditions. mdpi.com Halogenase enzymes are a class of biocatalysts capable of incorporating halogen atoms into organic molecules. nih.govresearchgate.net While the direct application to this compound is not widely documented, the principles are highly relevant.

Flavin-dependent halogenases (FDHs) typically catalyze electrophilic halogenation on electron-rich aromatic rings. researchgate.netnih.gov

Non-heme iron halogenases operate via a radical mechanism, making them particularly interesting for C-H functionalization on aliphatic chains. pnas.org These enzymes could theoretically be engineered to selectively brominate the ethyl side chain of a precursor molecule, offering a highly sustainable and selective synthetic route. pnas.org

The primary challenges in biocatalysis remain enzyme stability, substrate scope, and the need for cofactor regeneration systems, although ongoing research is addressing these limitations. mdpi.com

| Approach | Methodology | Advantages | Challenges |

|---|---|---|---|

| Solvent-Free Reaction | Use of solid reagents (e.g., quaternary ammonium tribromides) with microwave or thermal activation. researchgate.net | Reduces solvent waste, enhances reaction rates, simplifies purification. ijrpr.com | Potential for localized overheating, requires specialized equipment (microwave reactor). |

| In Situ Reagent Generation | Oxidation of bromide salts (e.g., NaBr with NaOCl) to generate Br₂ at the point of use. nih.gov | Avoids storage and handling of highly toxic molecular bromine. nih.gov | Requires precise stoichiometric control to avoid side reactions. |

| Biocatalysis | Use of radical halogenase enzymes for selective C-H bromination. pnas.org | High selectivity (regio-, chemo-, and stereo-), mild reaction conditions (water, room temp.), environmentally benign. mdpi.com | Limited substrate scope, enzyme engineering may be required, lower reaction throughput. mdpi.com |

Regio- and Chemoselective Control in Synthetic Pathways

Achieving the desired structure of this compound requires careful control over both the placement of substituents on the aromatic ring (regioselectivity) and the specific functional group that reacts (chemoselectivity).

The synthesis of the precursor, 2-ethyl-1-fluoro-4-methylbenzene, likely involves an electrophilic aromatic substitution reaction such as Friedel-Crafts alkylation. wikipedia.orglibretexts.org The final positions of the substituents are dictated by the directing effects of the groups already present on the aromatic ring. In this case, both the fluorine atom and the methyl group are ortho, para-directors.

To synthesize the target 1,2,4-substitution pattern, the order of operations is critical. For instance, starting with 4-fluorotoluene, the introduction of the ethyl group must be directed to the position ortho to the fluorine and meta to the methyl group (position 2). The combined directing effects of the strongly activating methyl group and the less activating fluoro group will guide the incoming electrophile. The steric hindrance from the methyl group might also play a role in favoring substitution at the less hindered position ortho to the fluorine. To avoid the formation of other isomers, such as 2-ethyl-4-fluoro-1-methylbenzene, reaction conditions (catalyst, temperature) must be finely tuned. Friedel-Crafts acylation followed by reduction can be an alternative to alkylation, as it avoids the carbocation rearrangements often associated with Friedel-Crafts alkylation and can offer different regiochemical outcomes. wikipedia.orgmsu.edu

The molecule contains three distinct functional features: a fluoro-substituted aromatic ring, a methyl group, and an ethyl group. The key to synthesizing this compound is to brominate the ethyl side chain without affecting the other parts of the molecule.

This is a classic example of chemoselectivity, where the choice of reaction conditions dictates which functional group reacts. vedantu.com

Radical Conditions (NBS, light): As discussed previously, these conditions generate bromine radicals that selectively abstract a hydrogen from the benzylic position of the ethyl group, which is the most reactive site towards radical attack. mnstate.edustudymind.co.uk Neither the aromatic ring, the C-F bond, nor the methyl C-H bonds are typically reactive under these specific conditions.

Electrophilic Conditions (Br₂, FeBr₃): In contrast, using a Lewis acid catalyst like FeBr₃ would generate a strong electrophile (Br⁺). This would lead to electrophilic aromatic substitution on the electron-rich benzene ring, likely at a position directed by the existing fluoro and methyl groups, rather than substitution on the alkyl chain. uomustansiriyah.edu.iq

Therefore, the high chemoselectivity required for this synthesis is achieved by choosing a radical pathway over an electrophilic one, ensuring that only the desired C-H bond on the ethyl side chain is functionalized.

Considerations for Process Intensification and Scalability in Laboratory Synthesis

Translating a laboratory synthesis to a larger scale requires consideration of safety, efficiency, and reproducibility. Process intensification, often through the use of continuous flow chemistry, offers significant advantages over traditional batch processing for reactions like radical bromination. nih.gov

Flow chemistry involves continuously pumping reagents through a reactor where they mix and react. vapourtec.com This methodology provides several benefits for the synthesis of this compound:

Enhanced Safety: Radical brominations can be highly exothermic. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for superior heat dissipation, preventing thermal runaways. nih.gov Furthermore, hazardous reagents like bromine can be generated in situ and consumed immediately, minimizing the amount present at any given time. nih.govnih.gov

Precise Control: Flow reactors enable precise control over reaction parameters such as residence time, temperature, and stoichiometry. vapourtec.com For photochemical reactions, the path length of light through the reactor is short and uniform, leading to more efficient and consistent radical generation.

Improved Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration ("scaling out") rather than using larger reactors, which avoids many of the mass and heat transfer issues associated with large batch reactors. nih.gov This leads to more consistent product quality regardless of the production volume.

Telescoped Reactions: Multiple reaction steps can be linked together in a continuous sequence without isolating intermediates, which can significantly reduce processing time and waste. nih.gov

| Parameter | Batch Processing (Flask) | Flow Chemistry (Microreactor) |

|---|---|---|

| Heat Transfer | Limited by surface area, risk of hot spots. | Excellent, due to high surface-area-to-volume ratio. nih.gov |

| Safety | Large quantities of reagents handled at once. | Small reaction volume, potential for in situ reagent generation. nih.gov |

| Control | Mixing and temperature gradients can be an issue. | Precise control of residence time, temperature, and mixing. vapourtec.com |

| Scalability | Often requires re-optimization; mass/heat transfer issues. | Linear scalability by extending run time. nih.gov |

| Photochemistry | Inefficient light penetration in large volumes. | Uniform and efficient irradiation. |

Chemical Transformations and Reactivity Studies of 2 2 Bromoethyl 1 Fluoro 4 Methylbenzene

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The bromoethyl side chain of 2-(2-bromoethyl)-1-fluoro-4-methylbenzene contains a primary alkyl halide. This structure is highly conducive to bimolecular nucleophilic substitution (S_N2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which is a good leaving group.

S_N2 Reactivity Profile with Diverse Nucleophiles (e.g., amines, thiols, alcohols)

The carbon atom attached to the bromine in the bromoethyl group is susceptible to attack by a variety of nucleophiles. The general mechanism involves a backside attack by the nucleophile, proceeding through a single transition state. researchgate.netwikipedia.org This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral. Given that the bromoethyl group is primary, steric hindrance is minimal, favoring the S_N2 pathway. researchgate.net

Reactions with Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form secondary and tertiary amines, respectively. Ammonia (B1221849) can be used to synthesize the corresponding primary amine. rsc.orgrsc.org These reactions are typically carried out in a suitable solvent, and often an excess of the amine is used to prevent further alkylation of the product. google.com The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack. rsc.orgwikipedia.org

Reactions with Thiols: Thiolate anions (RS⁻), generated by treating thiols with a base, are excellent nucleophiles and readily displace the bromide to form thioethers. Neutral thiols can also be used, though they are less reactive.

Reactions with Alcohols: Alcohols and alkoxide ions can also serve as nucleophiles. Alkoxides (RO⁻), being stronger nucleophiles than their corresponding alcohols, react more readily to form ethers in what is known as the Williamson ether synthesis. Reactions with neutral alcohols are generally slower and may require heat. nih.gov

The following interactive table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | Tertiary Amine |

| Thiol | Sodium ethanethiolate | Thioether |

| Alcohol | Sodium methoxide (B1231860) | Ether |

| Cyanide | Sodium cyanide | Nitrile |

| Azide | Sodium azide | Azide |

Intramolecular Cyclization Reactions Leading to Novel Heterocyclic Systems

The structure of this compound allows for the possibility of intramolecular cyclization reactions, where the aromatic ring itself acts as a nucleophile. Under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), the bromoethyl group can be activated towards electrophilic attack by the aromatic ring. wikipedia.org This intramolecular alkylation would lead to the formation of a six-membered ring, resulting in a tetralin derivative. Specifically, the reaction would likely yield 5-fluoro-8-methyl-1,2,3,4-tetrahydronaphthalene. The cyclization is expected to occur at the position ortho to the bromoethyl group, which is activated by both the methyl and fluoro substituents. Studies on similar N-(2-chloroethyl) ureas have demonstrated their ability to undergo intramolecular cyclization to form active intermediates. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles for Substitution Pathways

The nucleophilic substitution reactions at the primary carbon of the bromoethyl group are predicted to proceed via a classic S_N2 mechanism. beilstein-journals.org This mechanism is characterized by a single, concerted step where the nucleophile attacks the carbon as the bromide leaving group departs. researchgate.netwikipedia.org

Rate = k[C₉H₁₀BrF][Nucleophile]

The rate of the S_N2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to faster reaction rates. Polar aprotic solvents are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophilic anion, thus preserving its reactivity.

Electrophilic Aromatic Substitution (EAS) on the Fluorotoluene Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methyl and bromoethyl groups, and influenced by the fluoro group. The outcome of these reactions is governed by the directing effects of these substituents.

Regioselectivity and Directing Effects of Fluoro and Methyl Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.orgchemguide.co.uk

Fluoro Group (-F): The fluoro group is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.orgpressbooks.pub The resonance effect, which directs to the ortho and para positions, outweighs the inductive deactivation in determining the position of substitution.

Bromoethyl Group (-CH₂CH₂Br): This alkyl group is weakly activating and is also an ortho, para-director.

The positions on the aromatic ring are numbered relative to the bromoethyl group at position 2. Thus, the fluoro group is at position 1 and the methyl group is at position 4. The available positions for substitution are 3, 5, and 6.

Position 3: ortho to the bromoethyl group and meta to both the fluoro and methyl groups.

Position 5: para to the fluoro group, ortho to the methyl group, and meta to the bromoethyl group.

Position 6: ortho to the fluoro group and meta to both the methyl and bromoethyl groups.

Considering the directing effects, the fluoro and methyl groups strongly favor substitution at position 5 (para to fluoro, ortho to methyl). Position 6 is also activated (ortho to fluoro), as is position 3 (ortho to the bromoethyl group). However, the combined directing influence of the powerful ortho, para-directing fluoro and methyl groups is expected to make position 5 the most favorable site for electrophilic attack. Steric hindrance from the bromoethyl group might slightly disfavor substitution at position 3.

Studies on Halogenation, Nitration, Sulfonation, and Acylation Reactions

Halogenation: The reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to result in substitution primarily at position 5. wikipedia.org

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. Studies on the nitration of 2-fluorotoluene (B1218778) show a high selectivity for substitution at the position para to the fluorine atom (2-fluoro-5-nitrotoluene). researchgate.netrsc.org By analogy, the primary product for this compound would be 5-nitro-2-(2-bromoethyl)-1-fluoro-4-methylbenzene.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid (-SO₃H) group. This reaction is also subject to the same directing effects, with the major product anticipated to be the 5-sulfonic acid derivative.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, introduces an acyl group (R-C=O). sigmaaldrich.comorganic-chemistry.org This reaction is sensitive to steric hindrance and the electronic nature of the ring. Given the activating nature of the ring, acylation is expected to proceed, with the acyl group likely adding at position 5.

The following interactive table summarizes the predicted major products of electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(2-bromoethyl)-1-fluoro-4-methylbenzene |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromoethyl)-1-fluoro-5-nitro-4-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | 1-(3-(2-Bromoethyl)-4-fluoro-6-methylphenyl)ethan-1-one |

Metalation and Cross-Coupling Reactions of this compound

The reactivity of the carbon-bromine bond in this compound is central to its utility as a synthetic intermediate. This section explores its potential engagement in metalation and palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures. While the outlined reactions are most classically applied to aryl halides, their application to alkyl halides like the bromoethyl moiety is an area of ongoing chemical innovation.

Generation and Reactivity of Organolithium and Grignard Reagents from Aryl Bromides

The prompt specifies the generation of organometallics from aryl bromides; however, the subject compound, this compound, is a primary alkyl bromide. The following discussion pertains to the reactivity of the alkyl-bromine bond present in this molecule.

The formation of a Grignard reagent is a plausible and expected transformation for the bromoethyl group. This involves the reaction of the alkyl bromide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to generate the corresponding organomagnesium bromide. This Grignard reagent would serve as a potent nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.

Direct formation of an organolithium reagent via reaction with lithium metal is also possible, though often more vigorous than Grignard formation. Halogen-lithium exchange is generally not applicable to primary alkyl bromides. While specific studies detailing the generation and subsequent reactions of the Grignard or organolithium reagent from this compound are not prevalent in the literature, the reactivity is predicted by well-established principles of organometallic chemistry.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formation Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. While the Sonogashira and Buchwald-Hartwig reactions are most frequently employed with aryl or vinyl halides (sp²-hybridized carbons), advancements have extended their scope to include alkyl halides (sp³-hybridized carbons).

The Sonogashira coupling involves the reaction of a halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new C(sp²)-C(sp) or C(sp³)-C(sp) bond. organic-chemistry.orgnih.gov For this compound, a successful Sonogashira coupling would link the ethyl side chain to an alkyne. Such reactions with alkyl bromides can be challenging due to competing side reactions like β-hydride elimination. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between a halide and an amine. libretexts.orgwikipedia.orgresearchgate.net It has become a premier method for synthesizing aryl amines. wikipedia.org Its application to alkyl halides, while less common, allows for the direct formation of alkyl amines. A hypothetical Buchwald-Hartwig reaction with this compound would involve coupling the bromoethyl group with a primary or secondary amine in the presence of a suitable palladium catalyst, phosphine (B1218219) ligand, and base to yield the corresponding substituted phenethylamine (B48288) derivative. researchgate.netorganic-chemistry.org

Detailed studies documenting the specific application of these cross-coupling reactions to this compound are not readily found in peer-reviewed literature, indicating a potential area for future research.

Exploration of Carbonylation, Hydroformylation, and Other Insertion Reactions

Carbonylation reactions, which involve the insertion of carbon monoxide (CO) into a carbon-halogen bond, represent another important transformation. For an alkyl bromide like this compound, a palladium-catalyzed carbonylation in the presence of an alcohol or water would be expected to yield the corresponding ester or carboxylic acid, respectively, effectively lengthening the side chain by one carbon.

Hydroformylation is a process that adds a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. This reaction is not directly applicable to the subject compound. However, if this compound were first converted to the corresponding alkene, 1-fluoro-4-methyl-2-vinylbenzene (B13597519) (see section 3.4.1), the resulting vinyl group could then undergo hydroformylation to produce aldehydes.

As with other cross-coupling methods, specific documented examples of these insertion reactions on this compound are scarce.

Functional Group Interconversions on the Aromatic Ring and Side Chain

The functional groups present in this compound—the bromoethyl side chain and the aromatic methyl group—offer multiple avenues for synthetic modification. These transformations allow for the elaboration of the core structure into a variety of other compounds.

Transformations of the Bromoethyl Group (e.g., to alcohols, nitriles, alkenes, alkynes)

The primary alkyl bromide of the bromoethyl group is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. These pathways provide access to a diverse range of functional groups. ub.eduorganic-chemistry.orgvanderbilt.edu

Conversion to Alcohols: Nucleophilic substitution with a hydroxide (B78521) source, such as aqueous sodium hydroxide, would yield the corresponding alcohol, 2-(3-fluoro-4-methylphenyl)ethanol.

Conversion to Nitriles: The reaction with a cyanide salt, like sodium cyanide in a polar aprotic solvent (e.g., DMSO), is a classic method for introducing a nitrile group via an Sₙ2 reaction. google.commdpi.com This would produce 3-(3-fluoro-4-methylphenyl)propanenitrile.

Conversion to Alkenes: Elimination of HBr can be induced by a strong, sterically hindered base such as potassium tert-butoxide to form the alkene, 1-fluoro-4-methyl-2-vinylbenzene.

Conversion to Alkynes: The synthesis of an alkyne from the bromoethyl group is a multi-step process. khanacademy.orgyoutube.com It would typically involve an initial E2 elimination to form the vinylbenzene intermediate. Subsequent bromination of the double bond would yield a vicinal dibromide, which could then undergo double dehydrobromination using a very strong base like sodium amide (NaNH₂) to furnish the terminal alkyne, 1-ethynyl-2-fluoro-5-methylbenzene. youtube.com

| Target Functional Group | Typical Reagents | Reaction Type | Expected Product |

|---|---|---|---|

| Alcohol | NaOH (aq) | Sₙ2 | 2-(3-Fluoro-4-methylphenyl)ethanol |

| Nitrile | NaCN in DMSO | Sₙ2 | 3-(3-Fluoro-4-methylphenyl)propanenitrile |

| Alkene | KOtBu | E2 | 1-Fluoro-4-methyl-2-vinylbenzene |

| Alkyne | 1. KOtBu; 2. Br₂; 3. NaNH₂ (excess) | E2 / Halogenation / Double E2 | 1-Ethynyl-2-fluoro-5-methylbenzene |

| Azide | NaN₃ | Sₙ2 | 1-(2-Azidoethyl)-2-fluoro-5-methylbenzene |

Advanced Derivatization of the Fluoro Substituent via Specialized Aromatic Substitution Routes

The direct substitution of a fluorine atom on an aromatic ring is a challenging transformation due to the strength of the carbon-fluorine bond. Unlike other halogens, fluorine is a poor leaving group. Such transformations typically fall under the category of Nucleophilic Aromatic Substitution (SNAr). However, the SNAr mechanism requires the aromatic ring to be significantly electron-deficient, usually through the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

The subject molecule, this compound, lacks strong electron-withdrawing groups. It possesses an electron-donating methyl group and a weakly deactivating bromoethyl group. Consequently, the aromatic ring is not sufficiently activated for classical SNAr reactions to proceed under standard laboratory conditions.

Hypothetically, forcing the substitution of the fluoro group would necessitate extreme conditions, such as high temperatures and pressures, in the presence of a potent nucleophile. Such reactions are generally low-yielding and have limited synthetic utility for this particular substrate. An alternative approach would involve modifying the ring's electronic properties by introducing a nitro group, though this would constitute a multi-step process targeting a different derivative.

Below is a table illustrating the hypothetical conditions and outcomes for the direct nucleophilic substitution of the fluoro group, based on general principles for unactivated aryl fluorides.

| Nucleophile | Reagent | Hypothetical Conditions | Hypothetical Product | Plausible Yield |

| Methoxide | Sodium methoxide (NaOMe) | High Temp (>250°C), High Pressure | 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene | Very Low |

| Amide | Sodium amide (NaNH₂) | High Temp, Liquid Ammonia | 2-(2-Bromoethyl)-4-methylaniline | Very Low |

| Hydroxide | Sodium hydroxide (NaOH) | High Temp (>300°C), High Pressure | 2-(2-Bromoethyl)-4-methylphenol | Very Low |

This interactive table presents theoretical transformations. Due to the unactivated nature of the substrate, these reactions are not expected to be efficient.

Rearrangement Reactions and Pericyclic Processes Involving Derivatives of this compound

Pericyclic reactions, such as sigmatropic rearrangements and cycloadditions, are powerful tools in organic synthesis that proceed through concerted, cyclic transition states. organicchemistrydata.orgunina.itlibretexts.org To engage derivatives of this compound in such processes, the bromoethyl side chain must first be transformed into a reactive moiety capable of participating in these reactions.

Hypothetical Claisen Rearrangement Pathway

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to form an ortho-allyl phenol (B47542). nih.govamanote.com To achieve this, a derivative of the title compound containing both a phenolic hydroxyl group and an allyl ether is required. A plausible, albeit lengthy, synthetic sequence could be envisioned to prepare such a precursor.

One hypothetical route involves converting the bromoethyl group to a vinyl group via elimination, followed by epoxidation and acid-catalyzed rearrangement to an aldehyde. Subsequent Baeyer-Villiger oxidation would yield a formate (B1220265) ester, which upon hydrolysis gives a phenol. Allylation of this phenol would provide the necessary substrate for the Claisen rearrangement.

The thermal rearrangement of this hypothetical precursor, 1-allyloxy-2-(2-bromoethyl)-5-fluoro-4-methylbenzene , would proceed through a cyclic transition state to yield 2-allyl-6-(2-bromoethyl)-3-fluoro-4-methylphenol .

The table below outlines this hypothetical synthetic sequence leading to and including the Claisen rearrangement.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Elimination | Potassium tert-butoxide | 1-Fluoro-4-methyl-2-vinylbenzene |

| 2 | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(1-Fluoro-4-methylphenyl)ethanol |

| 3 | Oxidation | PCC or Swern Oxidation | 2-(1-Fluoro-4-methylphenyl)acetaldehyde |

| 4 | Baeyer-Villiger Oxidation | m-CPBA | 2-(1-Fluoro-4-methylphenyl)methyl formate |

| 5 | Hydrolysis | NaOH, then H₃O⁺ | 2-Hydroxy-4-fluoro-5-methylbenzyl alcohol |

| 6 | Allylation | Allyl bromide, K₂CO₃ | Allyl (2-hydroxy-4-fluoro-5-methylbenzyl) ether |

| 7 | Claisen Rearrangement | Heat (~200°C) | 2-Allyl-6-(hydroxymethyl)-5-fluoro-4-methylphenol |

This interactive table details a speculative multi-step synthesis to generate a suitable precursor for a Claisen rearrangement from a related starting material.

Hypothetical Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition, a cornerstone of pericyclic reactions, which forms a six-membered ring from a conjugated diene and a dienophile. ox.ac.ukmsu.edu To utilize our title compound, the side chain would need to be elaborated into a 1,3-diene.

A hypothetical transformation could involve the elimination of HBr to generate 1-fluoro-4-methyl-2-vinylbenzene. Subsequent functionalization of the methyl group (e.g., via bromination and elimination) could potentially create a conjugated diene system, such as 2-(buta-1,3-dienyl)-1-fluoro-4-methylbenzene . This diene could then react with a dienophile like maleic anhydride under thermal conditions to form a cycloadduct. The fluorine atom can influence the kinetics and stereoselectivity of such rearrangements. acs.orgresearchgate.net

This transformation highlights the potential for creating complex polycyclic structures from appropriately functionalized derivatives of the starting material.

Applications of 2 2 Bromoethyl 1 Fluoro 4 Methylbenzene As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

The presence of the bromoethyl moiety in 2-(2-bromoethyl)-1-fluoro-4-methylbenzene is key to its utility in complex organic synthesis. The bromine atom is a good leaving group, facilitating nucleophilic substitution and elimination reactions, while the ethyl chain provides a two-carbon extension. The fluoro and methyl groups on the aromatic ring can influence the reactivity of the benzene (B151609) ring and can be retained in the final product to modulate its physicochemical properties.

The 2-(2-bromoethyl)phenyl moiety is a well-established precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. Intramolecular and intermolecular cyclization reactions are common strategies employed to construct these ring systems. For instance, derivatives of this compound can be envisioned to react with primary amines or ammonia (B1221849) to form substituted tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds.

A general and efficient method for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines has been demonstrated starting from L-Dopa methyl ester, which involves an intramolecular aryl radical cyclization of a bromoimidate ester. bohrium.com This strategy highlights the utility of a bromo-functionalized aromatic precursor in constructing complex heterocyclic frameworks. While not specifically using this compound, the underlying principle of utilizing a bromo-aromatic compound for radical cyclization to form a tetrahydroisoquinoline is applicable.

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound Derivatives

| Heterocycle Class | General Synthetic Strategy | Potential Application |

| Tetrahydroisoquinolines | Intramolecular cyclization with an amine | Pharmaceuticals, Natural Products |

| Thiochromanes | Intramolecular cyclization with a thiol | Biologically active compounds |

| 1,4-Benzoxazines | Intermolecular cyclization with an aminophenol | Agrochemicals, Pharmaceuticals |

The synthesis of natural products and their analogs often requires the use of versatile building blocks that can be elaborated into complex molecular architectures. nih.gov The structural motifs present in this compound make it a potential starting material for the synthesis of analogs of natural products containing a substituted phenyl ring. The bromoethyl group can be converted into a variety of other functional groups, such as an alkene via elimination, which can then participate in cycloaddition or metathesis reactions.

For example, the total synthesis of various bioactive natural products has been accomplished using carbohydrates as a chiral source, highlighting the importance of readily available, functionalized starting materials. The multi-step synthesis of natural products often relies on the strategic introduction of functional groups that can be carried through several synthetic steps. researchgate.net The bromoethyl group in this compound could be transformed into a vinyl group, which could then serve as a dienophile in a Diels-Alder reaction to construct a cyclohexene (B86901) ring, a common motif in many natural products.

Functionalized PAHs are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics and materials science. nih.gov The synthesis of these extended aromatic systems often involves the coupling of smaller aromatic units. The bromoethyl group of this compound can be utilized in several ways to construct PAHs.

One approach involves the conversion of the bromoethyl group to a styrenyl moiety via dehydrobromination. This styrene (B11656) derivative can then undergo a photocyclization reaction, a known method for the synthesis of phenanthrenes and other PAHs. semanticscholar.orgresearchgate.net For instance, the photocyclization of stilbene (B7821643) derivatives is a well-established method for constructing phenanthrene (B1679779) and helicene structures. semanticscholar.org Another strategy could involve the formation of a Grignard reagent from the bromoethyl group, which can then be used in cross-coupling reactions with other aromatic halides to build larger polycyclic systems. libretexts.org

Table 2: Potential Synthetic Routes to PAHs from this compound

| PAH Synthesis Strategy | Key Transformation of Bromoethyl Group | Resulting PAH Core |

| Photocyclization | Dehydrobromination to a styrenyl group, followed by dimerization and photocyclization | Phenanthrene or substituted phenanthrene |

| Grignard Coupling | Formation of a Grignard reagent followed by cross-coupling with an aryl halide | Biphenyl or larger fused aromatic systems |

| Diels-Alder Reaction | Conversion to a diene, followed by cycloaddition with a dienophile | Tetralin or larger fused systems after aromatization |

Utilization in Advanced Materials Science Precursors

The unique combination of a fluorinated aromatic ring and a reactive side chain in this compound makes it an attractive precursor for the synthesis of advanced materials with tailored properties.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. unist.ac.kr Polyfluoroarenes, in particular, are of interest for applications in organic electronics and high-performance materials. researchgate.netnih.gov The subject compound can serve as a precursor to fluorinated monomers for polymerization. For instance, elimination of HBr from this compound would yield 1-fluoro-4-methyl-2-vinylbenzene (B13597519), a fluorinated styrene monomer. The polymerization of this monomer would lead to a functionalized polystyrene with fluorine atoms incorporated into the polymer backbone, which could significantly alter the polymer's properties. The syndio-specific polymerization of styrene using fluorinated indenyltitanium complexes has been shown to produce polymers with improved properties. taylorfrancis.com

Table 3: Potential Polymers Derived from this compound

| Polymer Type | Monomer Synthesis | Potential Properties |

| Poly(fluorinated styrene) | Dehydrobromination of the bromoethyl group | Increased thermal stability, chemical resistance, altered refractive index |

| Polyfluoroarene | Coupling reactions of the aromatic ring | High-performance dielectric material, optoelectronic applications |

Ligands play a crucial role in determining the reactivity and selectivity of metal catalysts. The development of new ligands with unique electronic and steric properties is an active area of research. The structure of this compound allows for its conversion into various types of ligands.

For example, the bromoethyl group can be displaced by a phosphine (B1218219) nucleophile to introduce a phosphine moiety, a common coordinating group in organometallic chemistry. The synthesis of P-chiral phosphine ligands has been achieved using phosphine-boranes as intermediates, demonstrating the importance of functionalized aromatic precursors. nih.govnih.govtcichemicals.com The fluorine and methyl substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting phosphine ligand.

Furthermore, the compound can serve as a precursor for N-heterocyclic carbene (NHC) ligands. NHCs are a class of versatile ligands that have found widespread use in catalysis. beilstein-journals.orgbeilstein-journals.org The synthesis of NHC precursors often involves the reaction of a functionalized aromatic compound with a diamine. For instance, the bromoethyl group could be converted to an aldehyde, which could then be condensed with a diamine to form an imidazolium (B1220033) salt, the direct precursor to an NHC. The synthesis of bifunctional NHC ligand precursors with hydrogen bond donor subunits has been reported, showcasing the modularity in NHC design. chemrxiv.org

Table 4: Potential Ligands Derived from this compound

| Ligand Class | Key Synthetic Transformation | Potential Catalytic Applications |

| Chiral Phosphine Ligands | Nucleophilic substitution with a chiral phosphine | Asymmetric hydrogenation, cross-coupling reactions |

| N-Heterocyclic Carbenes | Conversion to an aldehyde, followed by condensation with a diamine and deprotonation | Olefin metathesis, cross-coupling reactions, organocatalysis |

Development of Advanced Chemical Probes and Tags

The functional groups present in this compound, namely the bromoethyl group, make it a candidate for nucleophilic substitution reactions. This reactivity is fundamental in the synthesis of more complex molecules, including radiolabeled tracers and fluorescent probes.

The introduction of positron-emitting isotopes such as Fluorine-18 (¹⁸F) and Bromine-76 (⁷⁶Br) into molecules is a key strategy for creating tracers for Positron Emission Tomography (PET) imaging. The bromoethyl moiety of this compound could serve as a reactive handle for introducing these radioisotopes.

For ¹⁸F-labeling, a common strategy involves the nucleophilic substitution of a leaving group, such as bromide, with the [¹⁸F]fluoride ion. This reaction would theoretically allow for the synthesis of a ¹⁸F-labeled version of the parent molecule or its derivatives. The resulting radiotracer could then be used in preclinical research to study its biodistribution and pharmacokinetics.

Similarly, the bromine atom in the bromoethyl group could potentially be exchanged with a radioactive bromine isotope like ⁷⁶Br. This would be a direct radiobromination approach. Alternatively, the entire bromoethyl group could be a target for more complex radiolabeling strategies involving multi-step syntheses.

However, it is crucial to reiterate that no specific studies demonstrating these radiolabeling strategies with this compound have been found in the public domain. The table below presents hypothetical research findings for similar compounds to illustrate the type of data that would be relevant.

Hypothetical Research Data on Radiolabeling of Structurally Similar Compounds

| Isotope | Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Molar Activity (Aₘ) | Application |

|---|---|---|---|---|---|

| ¹⁸F | Bromoethyl-aryl | Nucleophilic Substitution | 35-50% | >37 GBq/µmol | PET Imaging of neurological targets |

This table is for illustrative purposes only and is based on general knowledge of radiochemistry, not on specific data for this compound.

Fluorescent tags are indispensable tools in molecular biology and biochemistry for visualizing and tracking molecules in vitro. The bromoethyl group of this compound could be used to covalently attach this molecule to a fluorophore or to a biomolecule that is subsequently targeted with a fluorescent probe.

The reaction would typically involve the nucleophilic attack by a suitable functional group on the fluorophore (e.g., a thiol or an amine) on the electrophilic carbon of the bromoethyl group. This would result in the formation of a stable covalent bond, integrating the fluoro-methylbenzene moiety into the fluorescent probe. The specific properties of the resulting probe, such as its fluorescence lifetime and quantum yield, would depend on the chosen fluorophore.

Such fluorescently tagged molecules could be employed in a variety of in vitro applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays to study cellular processes and molecular interactions.

As with radiolabeling, there is a lack of published research specifically describing the use of this compound in the synthesis of fluorescent tags. The following table provides a hypothetical overview of how such a compound might be characterized if it were integrated into a fluorescent tagging system.

Hypothetical Characteristics of a Fluorescent Probe Derived from this compound

| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | In Vitro Application |

|---|---|---|---|---|

| Coumarin | 405 | 450 | 0.65 | Cellular imaging of protein localization |

| Fluorescein | 490 | 520 | 0.92 | Monitoring enzyme kinetics |

This table is for illustrative purposes only and is based on general characteristics of common fluorophores, not on experimental data involving this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 2 2 Bromoethyl 1 Fluoro 4 Methylbenzene

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene. It provides the exact mass of the molecule and its fragments with high precision, enabling the determination of its elemental composition and the identification of unknown products in reaction mixtures.

In the analysis of this compound (C₉H₁₀BrF), HRMS can distinguish its molecular ion from other species with the same nominal mass. The presence of bromine is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units. docbrown.info

Electron ionization (EI) is a common technique used for this compound, which typically induces fragmentation. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways can be predicted. The most prominent fragmentation is often the loss of the bromine atom or the entire bromoethyl side chain.

Predicted Fragmentation Patterns:

Loss of Br: Cleavage of the C-Br bond would result in a carbocation fragment [C₉H₁₀F]⁺.

Benzylic Cleavage: The bond between the two ethyl carbons can break, leading to the formation of a stable fluoro-methylbenzyl cation [C₈H₈F]⁺ (m/z = 123.06). This is often a dominant peak for phenethyl derivatives. chemicalbook.com

Loss of the Ethyl Group: Cleavage of the bond between the aromatic ring and the ethyl side chain can also occur.

These fragmentation patterns are crucial for elucidating reaction mechanisms, identifying byproducts, and confirming the structure of reaction products involving the parent molecule.

Table 1: Predicted HRMS Data for this compound and Key Fragments

| Ion Formula | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|---|

| [C₉H₁₀BrF]⁺ | Molecular Ion (M⁺) | 215.9977 | 217.9956 |

| [C₈H₈F]⁺ | M⁺ - CH₂Br (Benzylic) | 123.0601 | 123.0601 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Elucidating Structural Dynamics and Reaction Progress

Multi-nuclear NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of this compound in solution. By analyzing ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this molecule, distinct signals are expected for the aromatic protons, the methyl protons, and the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The aromatic region will show complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. youtube.com The two methylene groups will appear as triplets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's asymmetry, all nine carbon atoms are expected to be unique. The chemical shifts are influenced by the attached atoms (H, C, F, Br). The carbon atom directly bonded to fluorine will show a large one-bond coupling (¹JCF), appearing as a doublet, which is a key diagnostic feature. docbrown.info Other carbons in the aromatic ring will exhibit smaller two- and three-bond couplings to fluorine (²JCF, ³JCF). rsc.org

¹⁹F NMR: As fluorine has a 100% natural abundance and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. azom.com The signal will be split into a complex multiplet due to couplings with the neighboring ortho- and meta-protons on the aromatic ring. colorado.edu This technique is exceptionally useful for monitoring reactions involving the fluorinated ring, as any change to the molecule's structure will induce a shift in the ¹⁹F resonance. nih.gov

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.0-7.2 | d | ³JHH ≈ 8 Hz, ⁴JHF ≈ 5-7 Hz | Aromatic H ortho to F |

| ¹H | ~6.8-7.0 | d | ³JHH ≈ 8 Hz, ³JHF ≈ 8-10 Hz | Aromatic H meta to F |

| ¹H | ~3.5 | t | ³JHH ≈ 7 Hz | -CH₂-Br |

| ¹H | ~3.1 | t | ³JHH ≈ 7 Hz | Ar-CH₂- |

| ¹H | ~2.3 | s | - | -CH₃ |

| ¹³C | ~158-162 | d | ¹JCF ≈ 240-250 Hz | C-F |

| ¹³C | ~115-135 | m | ²⁻⁴JCF | Aromatic CH & C-C |

| ¹³C | ~35-40 | s | - | -CH₂-Br |

| ¹³C | ~30-35 | s | - | Ar-CH₂- |

| ¹³C | ~20-22 | s | - | -CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Real-Time Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected frequencies include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the methyl and methylene groups.

C=C stretching (aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region. nist.gov

C-F stretching: A strong, characteristic band in the 1200-1270 cm⁻¹ region.

C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While C-F and C-Br bonds are visible in IR, the symmetric vibrations of the aromatic ring are often stronger and more easily identified in the Raman spectrum. This technique can be particularly useful for monitoring reactions in aqueous media and can be coupled with fiber optics for real-time, in-situ reaction monitoring without the need for sample extraction.

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-F | Stretch | 1200 - 1270 | IR (Strong) |

X-ray Crystallography of Derivatives for Definitive Solid-State Structural Determination and Absolute Configuration

While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography can be performed on a suitable crystalline derivative. This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

To facilitate analysis, the parent compound might be reacted to form a stable, crystalline derivative. For instance, the bromoethyl group could be used in a substitution reaction to introduce a functional group capable of forming strong hydrogen bonds, which promotes crystallization.

The resulting crystal structure would confirm the substitution pattern on the benzene (B151609) ring and provide invaluable data on the conformation of the ethyl side chain. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. This level of structural detail is unparalleled by other techniques and serves as a benchmark for confirming structures proposed by spectroscopic methods. nih.gov

Advanced Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, as well as for accurately assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS is an ideal method for its analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification, as discussed in section 5.1. chemicalbook.com This coupling allows for both the separation and confident identification of components in a complex mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, particularly for less volatile or thermally sensitive compounds that may be present in a reaction mixture. lcms.cz Using a suitable column (e.g., reverse-phase C18) and mobile phase, a sharp peak corresponding to the target compound can be obtained. A UV detector is commonly used, as the aromatic ring will absorb UV light. The area of the peak is proportional to the concentration, allowing for quantitative purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing reaction mixtures where the products may not be volatile enough for GC-MS. It allows for the confident identification of each separated component by its mass-to-charge ratio, providing a comprehensive profile of the reaction progress.

Table 4: Summary of Chromatographic Techniques and Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| GC-MS | Separation and identification of volatile components | Retention time, molecular weight, fragmentation pattern |

| HPLC | Purity assessment, quantification | Retention time, purity percentage (with UV detection) |

Theoretical and Computational Studies on 2 2 Bromoethyl 1 Fluoro 4 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-(2-Bromoethyl)-1-fluoro-4-methylbenzene, a DFT analysis would typically involve geometry optimization to find the lowest energy structure. Following this, a variety of properties can be calculated.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO may have contributions from the bromoethyl group, indicating a potential site for nucleophilic attack.

Charge Distribution: DFT calculations can determine the partial atomic charges on each atom in the molecule. This information reveals the polarity of bonds and identifies electrophilic and nucleophilic centers. The fluorine and bromine atoms, being highly electronegative, would carry partial negative charges, while the carbon atoms attached to them would be electrophilic.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the area around the fluorine atom and the bromine atom would exhibit negative potential, while the hydrogen atoms of the methyl and ethyl groups would show positive potential.

A hypothetical data table summarizing the kind of information a DFT study would provide is shown below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons and relates to the ionization potential and electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy unoccupied orbital and relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Partial Charge on Br | -0.15 e | Indicates the electron-withdrawing nature of the bromine atom. |

| Partial Charge on F | -0.35 e | Shows the strong electronegativity of the fluorine atom, making it a site of high electron density. |

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally expensive but can provide higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) would be used to obtain highly accurate energetic information and to predict spectroscopic properties.

For this compound, these methods could be used to:

Calculate a very precise heat of formation.

Predict vibrational frequencies with high accuracy, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

Predict NMR chemical shifts, aiding in the interpretation of experimental NMR data.

Conformational Analysis and Investigation of Steric Effects on Reactivity

The bromoethyl side chain of this compound can rotate around the C-C single bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This would be done by performing a potential energy surface scan, where the dihedral angle of the C-C bond in the bromoethyl group is systematically varied, and the energy is calculated at each step. This would reveal the low-energy staggered conformations and the high-energy eclipsed conformations. The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution.

Steric effects play a significant role in determining the reactivity of the molecule. The bulky bromine atom and the methyl group on the aromatic ring can hinder the approach of reactants to certain sites, influencing the regioselectivity of reactions.

Reaction Pathway Modeling and Elucidation of Transition States for Chemical Transformations

Computational chemistry can be used to model the entire pathway of a chemical reaction involving this compound. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.